BenchChemオンラインストアへようこそ!

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

Medicinal Chemistry Kinase Inhibitor FGFR4

Tri-orthogonal pyrimidine scaffold featuring C5-Br for Pd-catalyzed cross-coupling, C2-SO2Me as an electron-withdrawing SNAr activator and leaving group, and C4-COOMe for amidation/hydrolysis. This specific substitution pattern is essential for FGFR4 kinase inhibitor synthesis (patent CN-109661394-A). The methylsulfonyl group imparts distinct electronic properties and hydrogen-bond acceptor capacity not found in methylthio analogs (CAS 50593-91-4). With a LogP of 1.51 and TPSA of 94.6 Ų, it occupies the optimal lipophilicity window for CNS drug candidates. Procure with confidence: stock available from global suppliers at ≥95% purity.

Molecular Formula C7H7BrN2O4S
Molecular Weight 295.11 g/mol
CAS No. 1060795-14-3
Cat. No. B1463096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
CAS1060795-14-3
Molecular FormulaC7H7BrN2O4S
Molecular Weight295.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C
InChIInChI=1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3
InChIKeyIQAFWUQJFVDYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS 1060795-14-3): Chemical Identity and Research-Grade Procurement


Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS 1060795-14-3) is a multifunctionalized pyrimidine building block with a molecular formula of C₇H₇BrN₂O₄S and a molecular weight of 295.11 g/mol . It belongs to the class of 2-sulfonylpyrimidines, a privileged scaffold in medicinal chemistry due to its electron-deficient nature and capacity for diverse derivatization [1]. Key computed physicochemical properties include a predicted logP of 1.51, a topological polar surface area (TPSA) of 94.6 Ų, and a predicted pKa of -7.13 ± 0.29 . The compound is typically supplied as a solid with a purity specification of 97–98% and requires storage under inert atmosphere at 2–8°C .

Why Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate Cannot Be Casually Replaced by Generic Analogs


The combination of a C5 bromine substituent, a C2 methylsulfonyl group, and a C4 methyl carboxylate ester on the pyrimidine ring creates a unique and orthogonal reactivity profile that is not present in structurally similar alternatives . The methylsulfonyl group provides a strong electron-withdrawing effect that activates the C5 position for nucleophilic aromatic substitution while also serving as a potential leaving group under reductive conditions [1]. Concurrently, the C5 bromine enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) [1]. Substituting the methylsulfonyl for a methylthio group (as in CAS 50593-91-4) drastically alters the electronic environment and eliminates the sulfone's unique hydrogen-bond acceptor capacity . Similarly, analogs lacking the C5 halogen (e.g., ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate, CAS 503072-46-6) forego the crucial synthetic handle for diversification [2]. These functional group interdependencies mean that in-class compounds cannot be simply interchanged without fundamentally altering the intended synthetic route or biological activity profile .

Quantitative Differentiation of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate: A Head-to-Head Evidence Guide


FGFR4 Kinase Inhibitor Development: Orthogonal Reactivity of C5-Bromo and C2-Methylsulfonyl Handles

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is explicitly claimed as a key intermediate in the synthesis of FGFR4 kinase inhibitors (Patent CN-109661394-A) . Its unique value proposition lies in the orthogonality of its two reactive handles: the C5-bromine is poised for Pd-catalyzed cross-coupling to introduce aryl or heteroaryl diversity, while the C2-methylsulfonyl group serves as an electron-withdrawing activator for subsequent nucleophilic aromatic substitution or can be reduced to unveil alternative functionality . In contrast, the methylthio analog (CAS 50593-91-4) lacks the strong electron-withdrawing sulfone group, which is critical for activating the pyrimidine ring toward nucleophilic attack and modulating the electronics of downstream FGFR4-targeting pharmacophores .

Medicinal Chemistry Kinase Inhibitor FGFR4 Cross-Coupling

Optimized Lipophilicity for Blood-Brain Barrier Penetration: LogP Comparison with Ethyl Ester Analog

The computed lipophilicity (LogP) of methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is 1.51 , which positions it within the optimal range (LogP 1–3) for balancing membrane permeability and aqueous solubility in CNS drug discovery [1]. In contrast, the ethyl ester analog, ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS 503072-46-6), has a lower computed XLogP3 of 0.3 [2], indicating significantly reduced lipophilicity. This 1.21 log unit difference translates to an approximately 16-fold difference in octanol-water partition coefficient, which can substantially alter in vivo distribution, particularly blood-brain barrier penetration [1].

Medicinal Chemistry Physicochemical Property Lipophilicity CNS Drug Design

Enhanced Synthetic Versatility: Dual Reactive Handles (C5-Br and C2-SO2Me) vs. Non-Brominated Analogs

Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate possesses two orthogonal reactive centers: the C5-bromine enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C2-methylsulfonyl group acts as an electron-withdrawing group that activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) and can itself be reduced to a thioether or alkylated [1]. In contrast, non-brominated analogs such as ethyl 2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS 503072-46-6) lack the C5 halogen handle, limiting diversification to modifications at the ester or sulfonyl groups [2]. Similarly, 5-bromo-2-(methylsulfonyl)pyrimidine (CAS 38275-48-8) lacks the C4 carboxylate ester, removing a key handle for amide bond formation or hydrolysis [3].

Organic Synthesis Building Block Cross-Coupling Diversification

Differentiation from 5-Chloro Analog (PK11000): Distinct Biological Mechanism and Electrophilicity

The 5-chloro analog, 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (PK11000, CAS 38275-34-2), is a known alkylating agent that covalently modifies cysteine residues in the p53 DNA-binding domain . While both compounds share the 2-methylsulfonyl-4-carboxylate pyrimidine core, the substitution of bromine at C5 versus chlorine at C5 alters the leaving group potential for SNAr reactions. The C5-bromine in the target compound is more reactive toward Pd-catalyzed cross-coupling due to the weaker C-Br bond (bond dissociation energy: C-Br ~285 kJ/mol) compared to C-Cl (~327 kJ/mol) [1]. This makes the target compound a more versatile intermediate for library synthesis, whereas the chloro analog's primary utility is as a covalent warhead in targeted protein degradation .

Medicinal Chemistry Alkylating Agent p53 Electrophilicity

Synthesis Methodology: High-Yield Access to 2-(Methylsulfonyl)pyrimidines Validates Core Scaffold

An efficient and convenient synthetic approach for functionalized 2-(methylsulfonyl)pyrimidine derivatives has been reported, employing cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by derivation and oxidation using Oxone in water-acetone mixture [1]. This methodology provides a foundation for synthesizing methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate and its analogs with high yields [1]. While this is class-level evidence that does not directly compare the target compound to a specific comparator, it validates the synthetic accessibility of the 2-methylsulfonylpyrimidine core, which is essential for the compound's utility as a building block. The methodology's advantages include fewer steps, higher yields, and avoidance of hazardous conditions compared to earlier methods [1].

Organic Synthesis Methodology Pyrimidine Derivatives Oxone Oxidation

Physicochemical Comparison with Methylthio Analog: TPSA and Hydrogen Bond Acceptor Differences

The topological polar surface area (TPSA) of methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is 94.6 Ų, with 6 hydrogen bond acceptors . In comparison, the methylthio analog (CAS 50593-91-4) has a TPSA of 77.38 Ų and only 4 hydrogen bond acceptors . This 17.22 Ų increase in TPSA is primarily due to the additional oxygen atoms in the sulfonyl group, which enhance water solubility and influence membrane permeability [1]. The target compound's higher TPSA may improve oral bioavailability for drug-like molecules, as TPSA values below 140 Ų are generally favorable for intestinal absorption, while values above 60 Ų are beneficial for reducing CNS side effects [1].

Medicinal Chemistry Physicochemical Property TPSA Drug-Likeness

Optimal Use Cases for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate Based on Quantitative Evidence


FGFR4 Kinase Inhibitor Discovery and Lead Optimization

This compound is explicitly claimed as an intermediate in patent CN-109661394-A for the synthesis of FGFR4 kinase inhibitors . Its C5-bromine and C2-methylsulfonyl handles provide orthogonal reactivity for SAR exploration of the pyrimidine core . Procurement of this specific compound ensures alignment with the patented synthetic route and preserves the electronic properties required for FGFR4 inhibition.

CNS Drug Discovery Programs Requiring Optimized Lipophilicity

With a computed LogP of 1.51, this compound resides within the optimal lipophilicity window (LogP 1–3) for CNS drug candidates . Compared to the less lipophilic ethyl ester analog (XLogP3 = 0.3), the target compound offers a calculated 16-fold higher partition coefficient, potentially enhancing blood-brain barrier penetration [1]. This makes it a preferred building block for CNS-targeted medicinal chemistry.

Diversity-Oriented Synthesis and Library Construction

The compound provides three distinct synthetic handles: C5-Br for Pd-catalyzed cross-coupling, C2-SO2Me for SNAr activation and reductive diversification, and C4-COOMe for amide bond formation or hydrolysis . This orthogonal reactivity enables rapid generation of diverse compound libraries for hit-to-lead optimization across multiple target classes [2].

Physicochemical Property Optimization in Lead Series

The target compound's TPSA of 94.6 Ų and 6 hydrogen bond acceptors provide a distinct solubility and permeability profile compared to the methylthio analog (TPSA 77.38 Ų, 4 H-bond acceptors) . This makes it suitable for optimizing aqueous solubility while maintaining favorable intestinal absorption (TPSA < 140 Ų) in oral drug candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.